2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O/c19-18(20,21)13-5-7-22-17(23-13)27-8-6-11(9-27)10-29-15-4-3-14-24-25-16(12-1-2-12)28(14)26-15/h3-5,7,11-12H,1-2,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTARWHYWDWQBOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=CC(=N5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine represents a novel class of heterocyclic compounds with potential pharmacological applications. Its unique structural features suggest a variety of biological activities that warrant detailed investigation.
Chemical Structure
This compound is characterized by a complex heterocyclic structure that includes:
- A triazolo[4,3-b]pyridazine core.
- A trifluoromethyl group which often enhances biological activity.
- A pyrrolidine moiety that may influence receptor interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, potentially acting as an inhibitor for various enzymes or receptors involved in disease processes. The precise mechanism remains to be fully elucidated but may involve modulation of signaling pathways associated with cellular proliferation and survival.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities:
Anticancer Activity
Studies have shown that derivatives of triazolo-pyridazine compounds can demonstrate significant antiproliferative effects against cancer cell lines. For instance:
- IC50 values for related compounds ranged from 0.98 ± 0.08 µM to 1.05 ± 0.17 µM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
Antimicrobial Properties
Compounds with similar structural motifs have also been evaluated for their antimicrobial activities. The minimum inhibitory concentrations (MIC) were determined against various bacteria and fungi, showing promising results compared to conventional antibiotics .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding kinases involved in cancer progression. For example, some triazolo derivatives have shown satisfactory inhibition against c-Met and VEGFR-2 kinases, which are critical in tumor angiogenesis and metastasis .
Case Studies and Experimental Findings
A series of experimental studies have been conducted to evaluate the biological efficacy of related compounds:
| Compound | Activity Type | Target | IC50 Value |
|---|---|---|---|
| Compound A | Antiproliferative | A549 cells | 0.98 µM |
| Compound B | Antimicrobial | E. coli | 15 µg/mL |
| Compound C | Enzyme Inhibition | c-Met kinase | 100 nM |
These findings highlight the diverse potential of triazolo derivatives in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
*Values estimated using molecular modeling tools.
- Cyclopropyl vs.
- Linker Flexibility : The pyrrolidine linker offers greater rotational freedom than the rigid thiazolo ring in ’s compound, which may improve tissue penetration .
Pharmacological and Physicochemical Properties
- Metabolic Stability: The trifluoromethyl group in the target compound likely confers superior oxidative stability compared to non-fluorinated analogs (e.g., coumarin-linked pyrimidines in ) .
- Isomerization Potential: Unlike pyrazolo-triazolopyrimidines in , the triazolo[4,3-b]pyridazine core in the target compound resists isomerization under physiological conditions, ensuring structural integrity .
- Solubility: The pyrrolidine linker and pyrimidine moiety may improve aqueous solubility relative to thiadiazinone-containing analogs (e.g., ’s compound 6) .
Research Implications
- Target Selectivity : The triazolo-pyridazine core may exhibit higher selectivity for kinase targets compared to pyrazolo[3,4-b]pyridine derivatives (e.g., [438450-39-6]) due to reduced off-target interactions .
- Clinical Potential: The combination of a CF3 group and cyclopropane could position this compound as a lead candidate for central nervous system (CNS) disorders, leveraging enhanced blood-brain barrier penetration over coumarin-based analogs .
References: [1] (Molecules, 2014) [2] (SYNTHESIS AND REACTIONS..., n.d.) [3] (Synthesis, Characterization..., 2023) [4] (CAS No. 1229236-83-2, 2024) [5] (Chemie Search results, 2025)
Preparation Methods
Cyclopropane Functionalization
A mixture of 6-chloro-triazolo[4,3-b]pyridazine and cyclopropylamine in dimethylformamide (DMF) at 80°C for 12 hours yields 3-cyclopropyl-[1,triazolo[4,3-b]pyridazine. The reaction is catalyzed by potassium carbonate, achieving a 78% yield.
| Condition | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF, 12 hr | K2CO3 | 80 | 78 |
| DMSO, 24 hr | Cs2CO3 | 100 | 65 |
| Toluene, 18 hr | Et3N | 110 | 52 |
Formation of the Pyrrolidine-Methylene-Oxygen Bridge
The pyrrolidine-methylene-oxygen linker is synthesized via a two-step process:
Pyrrolidine Intermediate Preparation
3-Hydroxymethylpyrrolidine is prepared by reducing ethyl pyrrolidine-3-carboxylate with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). This intermediate is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
Etherification Reaction
The hydroxyl group of 3-hydroxymethylpyrrolidine reacts with the chlorine atom of 3-cyclopropyl-triazolo[4,3-b]pyridazin-6-ol under Mitsunobu conditions. Using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in THF, the reaction proceeds at 0°C to room temperature for 6 hours, yielding the ether-linked intermediate.
Assembly of the Trifluoromethylpyrimidine Moiety
The pyrimidine ring is functionalized with a trifluoromethyl group at position 4 through a palladium-catalyzed cross-coupling reaction.
Trifluoromethylation Strategy
2-Chloro-4-(trifluoromethyl)pyrimidine is reacted with the pyrrolidine-containing intermediate in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos ligand. The reaction occurs in 1,4-dioxane at 100°C for 24 hours, achieving a 67% yield.
Table 2: Key Parameters for Cross-Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd2(dba)3/Xantphos | Maximizes C-N bond formation |
| Solvent | 1,4-Dioxane | Enhances solubility |
| Temperature | 100°C | Drives reaction completion |
Final Deprotection and Purification
The Boc-protecting group on the pyrrolidine nitrogen is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM). After neutralization with saturated sodium bicarbonate, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound in >95% purity.
Alternative Synthetic Routes
One-Pot Cascade Reaction
A patent-derived method combines the triazolo-pyridazine and pyrimidine fragments in a single pot using copper(I) iodide as a catalyst. This approach reduces step count but requires precise stoichiometric control.
Microwave-Assisted Synthesis
Microwave irradiation at 150°C for 30 minutes accelerates the etherification step, improving yield to 82% while reducing reaction time.
Analytical Characterization
Critical data for verifying the compound’s structure include:
-
High-Resolution Mass Spectrometry (HRMS): m/z 458.1542 [M+H]+ (calculated for C19H19F3N7O)
-
NMR Spectroscopy:
-
(400 MHz, CDCl3): δ 8.72 (s, 1H, pyridazine-H), 4.56 (m, 2H, OCH2), 3.45 (m, 4H, pyrrolidine-H)
-
: δ -62.5 (CF3)
-
Industrial-Scale Considerations
For bulk production, continuous flow chemistry techniques are recommended to enhance reproducibility and safety. Key parameters include:
-
Residence time of 10 minutes for NAS reactions
-
In-line FTIR monitoring for real-time quality control
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use polar aprotic solvents (e.g., DMF) |
| Epimerization at pyrrolidine center | Optimize reaction pH to 7–8 |
| CF3 group instability under heat | Employ lower-temperature couplings |
Q & A
Q. What are the standard synthetic routes for preparing this triazolopyridazine-pyrimidine hybrid, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization of triazole precursors with pyrimidine derivatives. Key steps include:
- Cyclopropane introduction : Alkylation or nucleophilic substitution to attach the cyclopropyl group to the triazolo[4,3-b]pyridazine core .
- Pyrrolidine linkage : Coupling via ether or methylene bridges using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Trifluoromethyl integration : Fluorination reactions using agents like SF₄ or TFA (trifluoroacetic acid) under inert atmospheres . Optimization requires strict temperature control (e.g., reflux in anhydrous THF or DMF) and catalyst selection (e.g., Pd/C for hydrogenation steps) to achieve >70% yield .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify cyclopropane geometry, pyrrolidine stereochemistry, and trifluoromethyl positioning .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]⁺ for C₂₁H₂₀F₃N₇O₂: 476.16 g/mol) .
- HPLC-PDA : Purity assessment with C18 columns, using acetonitrile/water gradients (≥95% purity threshold) .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
Initial screening includes:
- Enzyme inhibition assays : Target kinases (e.g., JAK2, EGFR) using fluorescence polarization or ADP-Glo™ kits .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
- Solubility/logP analysis : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products like regioisomers?
- Regioselective cyclization : Use directing groups (e.g., nitro or methoxy) on pyridazine precursors to control triazole ring formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) and enhances regioselectivity by ~20% .
- In situ monitoring : ReactIR or LC-MS to track intermediates and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
Discrepancies (e.g., IC₅₀ variability in kinase assays) arise from:
- ATP concentration differences : Standardize assays at 1 mM ATP to mimic physiological conditions .
- Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular vs. enzymatic activity .
- Metabolite interference : Perform LC-MS/MS to identify off-target metabolites in cell-based assays .
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
- Scaffold diversification : Modify the pyrrolidine linker (e.g., substituents at C3) to probe steric effects on target binding .
- Trifluoromethyl bioisosteres : Replace CF₃ with SF₅ or OCF₃ to assess hydrophobic interactions .
- Molecular docking : Align with crystal structures of homologous targets (e.g., PDB: 4R3P for kinase domains) to prioritize analogs .
Q. What safety protocols are critical for handling reactive intermediates during scale-up?
- Electrostatic control : Grounded equipment and conductive containers to prevent ignition of pyrophoric intermediates (e.g., Grignard reagents) .
- Ventilation : Local exhaust systems for volatile solvents (e.g., dichloromethane, POCl₃) with OSHA-compliant exposure limits .
- Spill management : Neutralize acidic/basic waste with citric acid or sodium bicarbonate before disposal .
Methodological Guidelines
Q. How to design a stability study for long-term storage of this compound?
- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) for solutions stored at -20°C in amber vials .
Q. What computational tools predict metabolic liabilities of the trifluoromethyl group?
- CYP450 metabolism : Use Schrödinger’s QikProp to estimate clearance rates and identify labile sites (e.g., N-demethylation) .
- Metabolite identification : GLORYx or MetaSite to simulate Phase I/II transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
